molecular formula C28H33N3O10 B610205 Prolinomethyltetracycline CAS No. 37106-99-3

Prolinomethyltetracycline

Cat. No. B610205
CAS RN: 37106-99-3
M. Wt: 571.58
InChI Key: NSLVHESRHHEPEW-VTNYSYTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolinomethyltetracycline is a hormone.

Scientific Research Applications

Antimalarial Drug Resistance

Prolinomethyltetracycline, as part of the tetracycline family, has relevance in antimalarial research. Tetracyclines are involved in studies of drug resistance in malaria, particularly Plasmodium falciparum. Research on dihydrofolate reductase (DHFR) from different malaria parasites reveals structural bases for susceptibility to antifolate drugs, which include tetracycline derivatives. These studies help in understanding the mechanisms behind drug resistance and developing alternative inhibitors for resistant strains of malaria (Peterson, Milhous, & Wellems, 1990).

Mitochondrial Function and Gene Expression

Tetracyclines, including prolinomethyltetracycline, have been found to disturb mitochondrial function across various eukaryotic models. These antibiotics can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This impact is significant in cell types, worms, flies, mice, and plants. Such findings are critical for understanding the broad effects of tetracyclines beyond their antimicrobial activity (Moullan et al., 2015).

Environmental Impact

Studies on the environmental impact of tetracyclines, including prolinomethyltetracycline, highlight their effect on soil microflora. Tetracycline presence in soil, mainly from agricultural use, can have direct and indirect effects on microbial functions and the distribution of resistance genes. These studies are crucial for understanding the ecological implications of tetracycline usage and their potential effects on microbial ecosystems (Hund-Rinke, Simon, & Lukow, 2004).

properties

CAS RN

37106-99-3

Product Name

Prolinomethyltetracycline

Molecular Formula

C28H33N3O10

Molecular Weight

571.58

IUPAC Name

(((4R,4aR,5aR,6R,12aR)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamido)methyl)-L-proline

InChI

InChI=1S/C28H33N3O10/c1-27(40)12-6-4-8-16(32)17(12)21(33)18-13(27)10-14-20(30(2)3)22(34)19(24(36)28(14,41)23(18)35)25(37)29-11-31-9-5-7-15(31)26(38)39/h4,6,8,13-15,20,32,34-35,40-41H,5,7,9-11H2,1-3H3,(H,29,37)(H,38,39)/t13-,14-,15+,20-,27+,28-/m1/s1

InChI Key

NSLVHESRHHEPEW-VTNYSYTPSA-N

SMILES

O=C(O)[C@H]1N(CNC(C(C2=O)=C(O)[C@H](N(C)C)[C@@]3([H])C[C@@]4([H])[C@@](C)(O)C5=C(C(C4=C(O)[C@]32O)=O)C(O)=CC=C5)=O)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Prolinomethyltetracycline;  PM-TC;  PM TC;  PMTC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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